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Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway,
and its deficiency (HRD) is a key vulnerability in several cancers, notably ovarian and breast
cancers. Tumors with HRD are highly sensitive to therapies that induce DNA damage, such as
platinum-based agents and PARP inhibitors (PARPIs). VLX600 is a small molecule iron
chelator that has been identified as a potent inducer of a functional HRD phenotype in HR-
proficient cancer cells. This document provides detailed application notes and experimental
protocols for utilizing VLX600 to study and induce HRD in a research setting.

VLX600 disrupts HR by inhibiting iron-dependent histone lysine demethylases (KDMs), which
are essential for the recruitment of HR repair proteins, such as RAD51, to the sites of DNA
damage.[1][2][3][4] This novel mechanism of action provides a valuable tool for investigating
the biology of HRD and for developing new therapeutic strategies. By pharmacologically
inducing an "HRD-like" state, VLX600 can sensitize otherwise resistant, HR-proficient tumors
to PARP inhibitors and platinum-based chemotherapy.[1][2][3][5]

Mechanism of Action: VLX600-Induced HRD
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VLX600's primary mechanism for inducing homologous recombination deficiency is through the
chelation of intracellular iron. This leads to the inhibition of iron-dependent Jumonji domain-
containing histone lysine demethylases (KDMs). Specific KDMs, such as those in the KDM4
family, are responsible for demethylating histone H3 at lysine 9 (H3K9me3), a modification that
facilitates the recruitment of the RAD51 recombinase to DNA double-strand breaks. By
inhibiting these KDMs, VLX600 treatment leads to an accumulation of H3K9me3 at DSB sites,
which in turn blocks the recruitment of RAD51 and other essential HR proteins, thereby
disrupting the HR repair pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1657323?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8419117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8419117/
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-20-1099/3028990/1535-7163_mct-20-1099v1.pdf
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-20-1099/3002037/1535-7163_mct-20-1099v2.pdf
https://aacrjournals.org/mct/article-abstract/20/9/1561/673304
https://pubmed.ncbi.nlm.nih.gov/34224364/
https://pubmed.ncbi.nlm.nih.gov/34224364/
https://www.benchchem.com/product/b1657323#vlx600-for-studying-homologous-recombination-deficiency
https://www.benchchem.com/product/b1657323#vlx600-for-studying-homologous-recombination-deficiency
https://www.benchchem.com/product/b1657323#vlx600-for-studying-homologous-recombination-deficiency
https://www.benchchem.com/product/b1657323#vlx600-for-studying-homologous-recombination-deficiency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1657323?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1657323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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